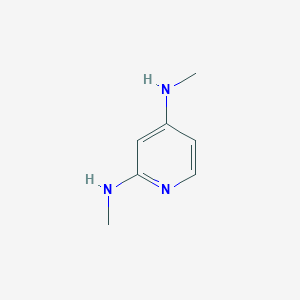
N2,N4-dimethylpyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N4-dimethylpyridine-2,4-diamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 2 and 4 of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-dimethylpyridine-2,4-diamine typically involves the reaction of pyridine-2,4-diamine with methylating agents. One common method is the methylation of pyridine-2,4-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N2,N4-dimethylpyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Various reduced derivatives depending on the reducing agent and conditions.
Substitution: Substituted pyridine derivatives with different functional groups replacing the methyl groups.
Scientific Research Applications
N2,N4-dimethylpyridine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2,N4-dimethylpyridine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N2,N4-diphenylpyridine-2,4-diamine: Similar structure but with phenyl groups instead of methyl groups.
N2,N4-dimethylpyrimidine-2,4-diamine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
N2,N4-dimethylpyridine-2,4-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-N,4-N-dimethylpyridine-2,4-diamine |
InChI |
InChI=1S/C7H11N3/c1-8-6-3-4-10-7(5-6)9-2/h3-5H,1-2H3,(H2,8,9,10) |
InChI Key |
ZJIJYZSGABIPDP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


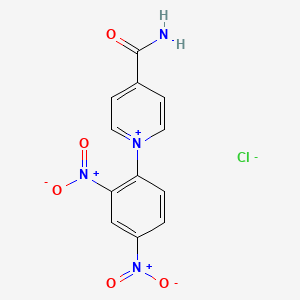
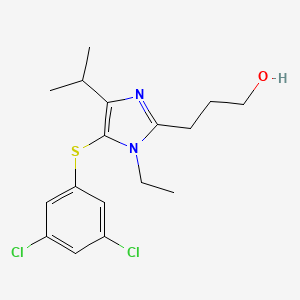
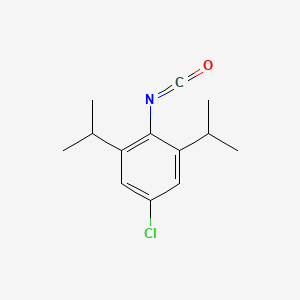
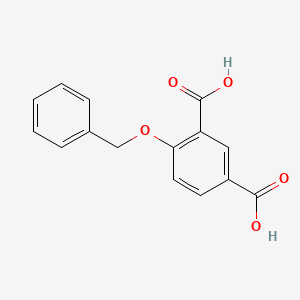
![8-(Hydroxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B8744351.png)
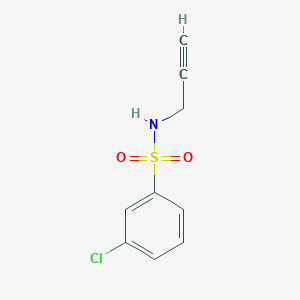
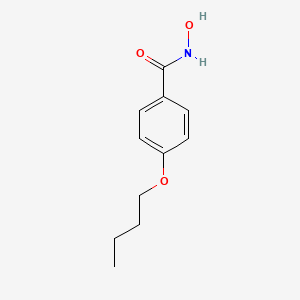
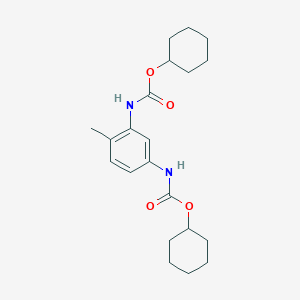
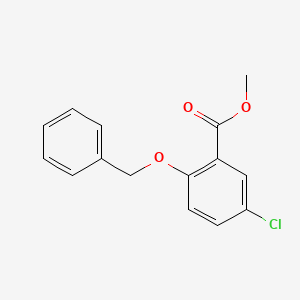
![4-chloro-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8744385.png)
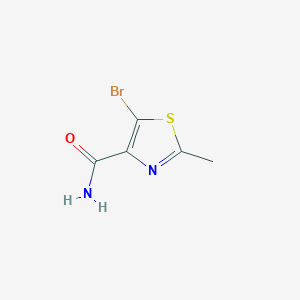
![3-[(4-Cyanopyridin-2-YL)sulfanyl]benzoic acid](/img/structure/B8744405.png)
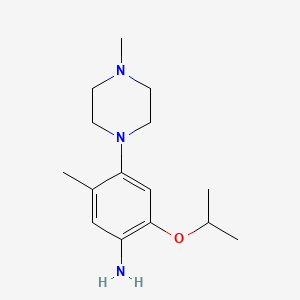
![3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B8744424.png)
